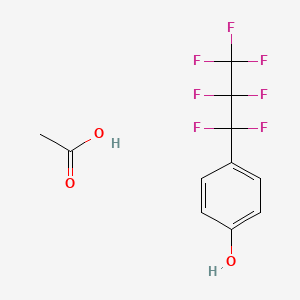
Acetic acid--4-(heptafluoropropyl)phenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–4-(heptafluoropropyl)phenol (1/1) is a chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties, such as high thermal stability, resistance to degradation, and hydrophobicity . The compound has a molecular mass of 322.1766 daltons .
Preparation Methods
The synthesis of acetic acid–4-(heptafluoropropyl)phenol (1/1) typically involves the reaction of 4-(heptafluoropropyl)phenol with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Acetic acid–4-(heptafluoropropyl)phenol (1/1) undergoes various types of chemical reactions, including:
Common reagents used in these reactions include sodium dichromate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetic acid–4-(heptafluoropropyl)phenol (1/1) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid–4-(heptafluoropropyl)phenol (1/1) involves its interaction with various molecular targets and pathways. The compound’s fluorinated phenol moiety can interact with enzymes and proteins, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique properties suggest it may have significant effects on biological systems .
Comparison with Similar Compounds
Acetic acid–4-(heptafluoropropyl)phenol (1/1) can be compared with other similar compounds, such as:
Phenol, 4-(1,1,2,2,3,3,3-heptafluoropropyl)-, 1-acetate: This compound has similar structural features but may differ in its reactivity and applications.
Other PFAS compounds: These compounds share the characteristic fluorinated structure, which imparts unique properties such as high thermal stability and resistance to degradation.
The uniqueness of acetic acid–4-(heptafluoropropyl)phenol (1/1) lies in its specific combination of acetic acid and fluorinated phenol, which gives it distinct chemical and physical properties.
Properties
CAS No. |
61324-27-4 |
|---|---|
Molecular Formula |
C11H9F7O3 |
Molecular Weight |
322.18 g/mol |
IUPAC Name |
acetic acid;4-(1,1,2,2,3,3,3-heptafluoropropyl)phenol |
InChI |
InChI=1S/C9H5F7O.C2H4O2/c10-7(11,8(12,13)9(14,15)16)5-1-3-6(17)4-2-5;1-2(3)4/h1-4,17H;1H3,(H,3,4) |
InChI Key |
VVZYQWMJSODXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















